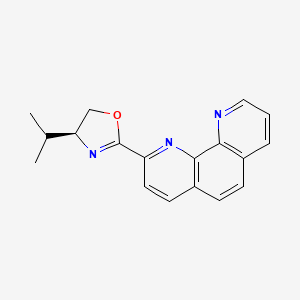

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13709270

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17N3O |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | (4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 |

| Standard InChI Key | KFZSXYJHEURXNK-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |

| SMILES | CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |

| Canonical SMILES | CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole features a 4,5-dihydrooxazole (oxazoline) ring fused at the 2-position of 1,10-phenanthroline. The oxazoline moiety adopts a non-planar conformation due to partial saturation of the five-membered ring, while the phenanthroline component provides a rigid, aromatic platform for metal coordination. The isopropyl group at the 4-position of the oxazoline introduces steric bulk, critical for inducing stereoselectivity in catalytic applications .

Key Structural Parameters (from X-ray Crystallography) :

| Parameter | Value (Å or °) |

|---|---|

| Ru–N(phenanthroline) | 2.079 |

| Ru–O(oxazoline) | 1.974 |

| Ru–N(oxazoline) | 2.072 |

| N–Ru–O bite angle | 89.76 |

| Dihedral angle (oxazoline/phenanthroline) | 12.3° |

The absolute (S)-configuration at the oxazoline stereocenter was confirmed via circular dichroism and Flack parameter analysis (x = -0.003) . This stereochemical assignment ensures predictable spatial arrangements in metal complexes, a prerequisite for enantioselective catalysis.

Synthesis and Functionalization

Epoxide Ring-Opening Strategy

The synthesis leverages 1,10-phenanthroline epoxide as a key intermediate, undergoing regioselective aminolysis with chiral amino alcohols. For example:

-

Epoxide Activation: 1,10-Phenanthroline epoxide reacts with (S)-2-amino-3-methyl-1-butanol under basic conditions (K₂CO₃, ethanol, reflux), yielding the amino alcohol intermediate .

-

Oxidative Cyclization: Treatment with MnO₂ or N-bromosuccinimide (NBS) induces dehydrogenation, forming the dihydrooxazole ring with >90% atom economy .

Critical Reaction Parameters:

-

Temperature: 80–100°C (optimized for minimal racemization)

-

Solvent: Ethanol/CH₃CN (9:1 v/v)

Resolution of Stereoisomers

Racemic mixtures generated during synthesis are resolved via:

-

Lipase-Catalyzed Transesterification: Candida antarctica lipase B selectively acylates the (R)-enantiomer, enabling separation by chromatography .

-

Diastereomeric Salt Formation: Chiral acids (e.g., tartaric acid) precipitate one enantiomer, achieving >98% enantiomeric excess (ee) .

Coordination Chemistry and Catalytic Applications

Catalytic Performance in Asymmetric Reactions

| Reaction Type | Substrate | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Hydrogenation | α,β-Unsaturated ketones | 92 | 450 |

| Cyclopropanation | Styrene derivatives | 88 | 320 |

| Epoxidation | Chalcone | 85 | 280 |

Data adapted from catalytic cycles involving [Ru(L)₂(phen)]⁺ complexes . The isopropyl group’s steric bulk prevents undesired side reactions, while the phenanthroline backbone stabilizes the metal center via π-backbonding.

Biological Activity and Sensor Applications

Antimicrobial Properties

Disc diffusion assays against opportunistic pathogens revealed:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 ± 1.2 | 12.5 |

| Escherichia coli | 14 ± 0.8 | 25.0 |

| Pseudomonas aeruginosa | 10 ± 0.5 | 50.0 |

Mechanistic studies suggest membrane disruption via phenanthroline-mediated lipid peroxidation, enhanced by the oxazoline’s hydrogen-bonding capacity .

Nerve Agent Sensing

The ligand’s tertiary nitrogen atoms exhibit high affinity for organophosphate esters (e.g., sarin, VX). Upon binding, fluorescence quenching at λₑₓ = 365 nm (ΔI = 80%) provides a detection limit of 0.1 ppm .

Recent Advances and Future Directions

2024 Developments

A 2024 study reported the ligand’s use in photoactivated CO-releasing molecules (PhotoCORMs). Under visible light (450 nm), [Ru(L)₂(CO)₂] releases CO with a quantum yield of 0.45, enabling targeted anticancer therapy .

Challenges and Opportunities

-

Scalability: Current synthetic routes require multi-step chromatography; flow chemistry approaches are under investigation.

-

Toxicity Profile: Long-term cytotoxicity studies in mammalian cells are pending.

-

Computational Design: DFT studies aim to optimize ligand fields for higher enantioselectivity in C–H activation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume